[(Z)-[1-[(4-chlorophenyl)methyl]-5-methyl-2-oxoindol-3-ylidene]amino] 3-chloropropanoate
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Overview
Description
[(Z)-[1-[(4-chlorophenyl)methyl]-5-methyl-2-oxoindol-3-ylidene]amino] 3-chloropropanoate is a synthetic compound that belongs to the class of indole derivatives Indole derivatives are known for their diverse biological activities and are widely used in medicinal chemistry
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of [(Z)-[1-[(4-chlorophenyl)methyl]-5-methyl-2-oxoindol-3-ylidene]amino] 3-chloropropanoate typically involves the following steps:
Formation of the Indole Core: The indole core can be synthesized through various methods, such as the Fischer indole synthesis or the Bartoli indole synthesis. These methods involve the reaction of phenylhydrazines with ketones or aldehydes under acidic conditions.
Introduction of the Chlorophenyl Group: The chlorophenyl group can be introduced through a Friedel-Crafts acylation reaction, where a chlorobenzene derivative reacts with an acyl chloride in the presence of a Lewis acid catalyst.
Formation of the Chloropropanoate Moiety:
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic routes to achieve higher yields and purity. This can include the use of advanced catalytic systems, continuous flow reactors, and purification techniques such as chromatography and crystallization.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, where the indole core or the chlorophenyl group is oxidized to form corresponding oxides or quinones.
Reduction: Reduction reactions can be performed to reduce the carbonyl group in the indole core to form alcohols or amines.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the chloropropanoate moiety, where the chlorine atom is replaced by other nucleophiles such as amines or thiols.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate, chromium trioxide, and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride, sodium borohydride, and catalytic hydrogenation are commonly used.
Substitution: Nucleophiles such as ammonia, primary amines, and thiols can be used under basic or neutral conditions.
Major Products
Oxidation: Formation of oxides or quinones.
Reduction: Formation of alcohols or amines.
Substitution: Formation of substituted derivatives with various functional groups.
Scientific Research Applications
Chemistry
In chemistry, [(Z)-[1-[(4-chlorophenyl)methyl]-5-methyl-2-oxoindol-3-ylidene]amino] 3-chloropropanoate is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new chemical reactions and the development of novel synthetic methodologies.
Biology
In biological research, this compound is studied for its potential as a bioactive molecule. Indole derivatives are known to exhibit a wide range of biological activities, including antimicrobial, antiviral, and anticancer properties. Researchers investigate the compound’s interactions with biological targets and its potential therapeutic applications.
Medicine
In medicine, the compound is explored for its potential as a drug candidate. Its ability to interact with specific molecular targets makes it a promising candidate for the development of new pharmaceuticals. Studies focus on its efficacy, safety, and mechanism of action in treating various diseases.
Industry
In the industrial sector, the compound is used in the development of new materials and chemical products. Its unique chemical properties make it suitable for applications in the production of dyes, pigments, and polymers.
Mechanism of Action
The mechanism of action of [(Z)-[1-[(4-chlorophenyl)methyl]-5-methyl-2-oxoindol-3-ylidene]amino] 3-chloropropanoate involves its interaction with specific molecular targets. The compound can bind to enzymes, receptors, or other proteins, modulating their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and the biological system being studied.
Comparison with Similar Compounds
Similar Compounds
Indole-3-acetic acid: A plant hormone involved in growth and development.
Indole-3-carbinol: Found in cruciferous vegetables and studied for its anticancer properties.
Indomethacin: A nonsteroidal anti-inflammatory drug used to reduce pain and inflammation.
Uniqueness
[(Z)-[1-[(4-chlorophenyl)methyl]-5-methyl-2-oxoindol-3-ylidene]amino] 3-chloropropanoate is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties
Properties
IUPAC Name |
[(Z)-[1-[(4-chlorophenyl)methyl]-5-methyl-2-oxoindol-3-ylidene]amino] 3-chloropropanoate |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H16Cl2N2O3/c1-12-2-7-16-15(10-12)18(22-26-17(24)8-9-20)19(25)23(16)11-13-3-5-14(21)6-4-13/h2-7,10H,8-9,11H2,1H3/b22-18- |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DUVLWUPNBXQKBI-PYCFMQQDSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC2=C(C=C1)N(C(=O)C2=NOC(=O)CCCl)CC3=CC=C(C=C3)Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1=CC\2=C(C=C1)N(C(=O)/C2=N\OC(=O)CCCl)CC3=CC=C(C=C3)Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H16Cl2N2O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
391.2 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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